molecular formula C18H21NO6 B11003103 N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine

Cat. No.: B11003103
M. Wt: 347.4 g/mol
InChI Key: UCZBPOCHBOFXRS-NSHDSACASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Substitution with Propyl Group: The chromenone core is then alkylated with a propyl halide under basic conditions to introduce the propyl group at the 4-position.

    Attachment of Alanine Moiety: The final step involves the coupling of the chromenone derivative with L-alanine. This can be achieved through an esterification reaction using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromenone core can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydrochromenones.

    Substitution: The propyl group and other substituents on the chromenone core can be modified through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenones.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development, particularly for diseases where chromenone derivatives have shown efficacy.

    Industry: Possible applications in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine would depend on its specific biological target. Generally, chromenone derivatives exert their effects by interacting with various enzymes and receptors. The compound may inhibit or activate specific molecular pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of chromenone derivatives, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that is a derivative of coumarin.

    Umbelliferone: A naturally occurring coumarin with antioxidant properties.

Uniqueness

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the alanine moiety may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C18H21NO6/c1-4-5-12-8-16(21)25-17-10(2)14(7-6-13(12)17)24-9-15(20)19-11(3)18(22)23/h6-8,11H,4-5,9H2,1-3H3,(H,19,20)(H,22,23)/t11-/m0/s1

InChI Key

UCZBPOCHBOFXRS-NSHDSACASA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C)C(=O)O

Origin of Product

United States

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